molecular formula C18H28N2O2 B6019637 3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone

3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone

Cat. No. B6019637
M. Wt: 304.4 g/mol
InChI Key: LJGUMYMDYBIMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone, also known as IPP or Isradipine, is a calcium channel blocker that has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone has been studied for its potential applications in various scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to improve cognitive function and protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer.

Mechanism of Action

3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone works by blocking L-type calcium channels, which are involved in the regulation of intracellular calcium levels. By blocking these channels, this compound reduces the influx of calcium into cells, which can have various effects depending on the cell type. In neurons, this compound can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In cardiac cells, this compound can reduce the workload on the heart by reducing calcium influx and improving contractility. In cancer cells, this compound can inhibit tumor growth and metastasis by reducing calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on the cell type. In neurons, this compound can enhance synaptic plasticity, reduce neuroinflammation, and protect against neurodegeneration. In cardiac cells, this compound can reduce the workload on the heart, improve contractility, and reduce arrhythmias. In cancer cells, this compound can inhibit tumor growth and metastasis by reducing calcium-dependent signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone in lab experiments is its ability to selectively block L-type calcium channels, which can provide insights into the role of calcium signaling in various cellular processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone, including its potential applications in other scientific research fields such as immunology and metabolism, its optimization as a therapeutic agent for various diseases, and its development as a tool for studying calcium signaling in various cellular processes. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects in order to optimize its use in lab experiments and clinical settings.

Synthesis Methods

3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone can be synthesized by reacting 3,4-dihydro-2H-pyran-2-one with N-isopropyl-N-methyl-3-aminopropyl chloride in the presence of sodium hydride. This reaction yields the intermediate product, which is then reacted with 2-phenylethyl bromide to produce this compound.

properties

IUPAC Name

3-hydroxy-3-[[methyl(propan-2-yl)amino]methyl]-1-(2-phenylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)19(3)14-18(22)11-7-12-20(17(18)21)13-10-16-8-5-4-6-9-16/h4-6,8-9,15,22H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGUMYMDYBIMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1(CCCN(C1=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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